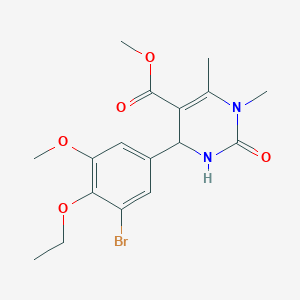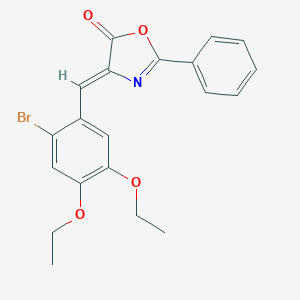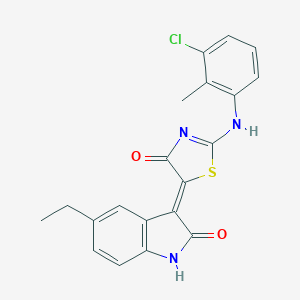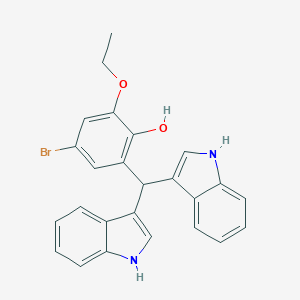
Methyl 4-(3-bromo-4-ethoxy-5-methoxyphenyl)-1,6-dimethyl-2-oxo-1,2,3,4-tetrahydro-5-pyrimidinecarboxylate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Methyl 4-(3-bromo-4-ethoxy-5-methoxyphenyl)-1,6-dimethyl-2-oxo-1,2,3,4-tetrahydro-5-pyrimidinecarboxylate, also known as BRD-4 inhibitor, is a chemical compound that has gained significant attention in the scientific community due to its potential therapeutic applications.
Mecanismo De Acción
Methyl 4-(3-bromo-4-ethoxy-5-methoxyphenyl)-1,6-dimethyl-2-oxo-1,2,3,4-tetrahydro-5-pyrimidinecarboxylate inhibitor exerts its pharmacological effects by binding to the acetyl-lysine recognition pocket of this compound, thereby blocking its interaction with chromatin and transcription factors. This leads to the inhibition of gene transcription and subsequent downstream effects.
Biochemical and Physiological Effects:
This compound inhibitor has been shown to exhibit potent anti-cancer activity in various preclinical models. It can induce cell cycle arrest, apoptosis, and inhibit tumor growth in a variety of cancer types, including leukemia, lymphoma, and solid tumors. Moreover, this compound inhibitor can also modulate the immune response and inhibit inflammation, making it a potential therapeutic agent for autoimmune and inflammatory diseases.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the advantages of Methyl 4-(3-bromo-4-ethoxy-5-methoxyphenyl)-1,6-dimethyl-2-oxo-1,2,3,4-tetrahydro-5-pyrimidinecarboxylate inhibitor is its selectivity for this compound, which reduces off-target effects and toxicity. It also exhibits good pharmacokinetic properties, including high bioavailability and metabolic stability. However, one of the limitations of this compound inhibitor is its poor solubility in aqueous solutions, which can affect its efficacy in certain experimental settings.
Direcciones Futuras
Methyl 4-(3-bromo-4-ethoxy-5-methoxyphenyl)-1,6-dimethyl-2-oxo-1,2,3,4-tetrahydro-5-pyrimidinecarboxylate inhibitor has shown promising results in preclinical studies, and several clinical trials are currently underway to evaluate its safety and efficacy in humans. Future research directions include investigating the optimal dosing regimen, identifying biomarkers for patient selection, and exploring combination therapies with other drugs to enhance its therapeutic effects.
Conclusion:
This compound inhibitor is a promising chemical compound that has shown potential therapeutic applications in various diseases. Its selective inhibition of this compound and downstream effects make it an attractive target for drug development. Further research is needed to fully understand its mechanism of action and optimize its therapeutic potential.
Métodos De Síntesis
Methyl 4-(3-bromo-4-ethoxy-5-methoxyphenyl)-1,6-dimethyl-2-oxo-1,2,3,4-tetrahydro-5-pyrimidinecarboxylate inhibitor can be synthesized via a multi-step process, starting with the reaction of 3-bromo-4-ethoxy-5-methoxybenzaldehyde with 1,6-dimethyl-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylic acid. The resulting intermediate is then treated with methyl chloroformate to yield the final product.
Aplicaciones Científicas De Investigación
Methyl 4-(3-bromo-4-ethoxy-5-methoxyphenyl)-1,6-dimethyl-2-oxo-1,2,3,4-tetrahydro-5-pyrimidinecarboxylate inhibitor has been extensively studied for its potential applications in various diseases, including cancer, inflammation, and cardiovascular diseases. It has been shown to selectively inhibit the activity of the bromodomain-containing protein 4 (this compound), which plays a crucial role in the regulation of gene expression. By inhibiting this compound, this compound inhibitor can modulate the expression of various genes involved in disease pathogenesis.
Propiedades
Fórmula molecular |
C17H21BrN2O5 |
|---|---|
Peso molecular |
413.3 g/mol |
Nombre IUPAC |
methyl 6-(3-bromo-4-ethoxy-5-methoxyphenyl)-3,4-dimethyl-2-oxo-1,6-dihydropyrimidine-5-carboxylate |
InChI |
InChI=1S/C17H21BrN2O5/c1-6-25-15-11(18)7-10(8-12(15)23-4)14-13(16(21)24-5)9(2)20(3)17(22)19-14/h7-8,14H,6H2,1-5H3,(H,19,22) |
Clave InChI |
KJSGRJVXIPZQEI-UHFFFAOYSA-N |
SMILES |
CCOC1=C(C=C(C=C1Br)C2C(=C(N(C(=O)N2)C)C)C(=O)OC)OC |
SMILES canónico |
CCOC1=C(C=C(C=C1Br)C2C(=C(N(C(=O)N2)C)C)C(=O)OC)OC |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![5-(3-Chloro-4-hydroxybenzylidene)-2-[(4-chlorophenyl)imino]-3-methyl-1,3-thiazolidin-4-one](/img/structure/B308039.png)

![4-chloro-3-[(5-oxo-2-phenyl-1,3-oxazol-4(5H)-ylidene)methyl]phenyl acetate](/img/structure/B308042.png)


![7-acetyl-6-(1-methyl-1H-pyrrol-2-yl)-3-(pentylthio)-6,7-dihydro[1,2,4]triazino[5,6-d][3,1]benzoxazepine](/img/structure/B308046.png)
![5-methyl-N-[(E)-[5-[3-(trifluoromethyl)phenyl]furan-2-yl]methylideneamino]-[1,2,4]triazino[5,6-b]indol-3-amine](/img/structure/B308049.png)

![7-Acetyl-3-(ethylsulfanyl)-6-(2,4,6-trimethoxyphenyl)-6,7-dihydro[1,2,4]triazino[5,6-d][3,1]benzoxazepine](/img/structure/B308052.png)
![(5Z)-2-(3-chloro-2-methylanilino)-5-[(2-propoxyphenyl)methylidene]-1,3-thiazol-4-one](/img/structure/B308053.png)
![(4-Bromophenyl)[3-(ethylsulfanyl)-6,7-dihydro[1,2,4]triazino[5,6-d][3,1]benzoxazepin-6-yl]methanone](/img/structure/B308054.png)
![5-(3-Bromo-4,5-diethoxybenzylidene)-2-[(4-chlorophenyl)imino]-3-methyl-1,3-thiazolidin-4-one](/img/structure/B308055.png)
![5-(5-Chloro-2,3-dimethoxybenzylidene)-2-[(4-chlorophenyl)imino]-3-methyl-1,3-thiazolidin-4-one](/img/structure/B308059.png)
![(6E)-2-ethoxy-6-[(2E)-2-(8-phenylmethoxy-1H-quinolin-2-ylidene)ethylidene]cyclohexa-2,4-dien-1-one](/img/structure/B308060.png)